

Application Note: Quantitative Analysis of Drospirenone in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Drospirenone-13C3*

Cat. No.: *B12368112*

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Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of drospirenone in human plasma. The method utilizes a stable isotope-labeled internal standard, **Drospirenone-13C3**, to ensure high accuracy and precision. Sample preparation was performed using a straightforward protein precipitation protocol. Chromatographic separation was achieved on a C18 reversed-phase column with a total run time of under 5 minutes, making it suitable for high-throughput analysis in clinical and bioequivalence studies. The method was validated according to industry-standard bioanalytical method validation guidelines, demonstrating excellent linearity, precision, accuracy, and stability.

Introduction

Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic properties, widely used in oral contraceptives and menopausal hormone therapy.[1][2][3] Accurate and reliable quantification of drospirenone in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[4][5] LC-MS/MS has become the preferred technique for such analyses due to its inherent selectivity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as **Drospirenone-13C3**, is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification. This note details a fully validated method for the determination of drospirenone in human plasma.

Experimental

- Analytes: Drospirenone ($\geq 98\%$ purity), **Drospirenone-13C3** ($\geq 98\%$ purity, 99% isotopic purity).
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 M Ω ·cm).
- Matrix: Drug-free human plasma (K2-EDTA).
- LC System: A high-performance liquid chromatography system capable of binary gradient elution.
- MS System: A triple quadrupole mass spectrometer equipped with a positive mode electrospray ionization (ESI) source.

Quantitative data for the LC-MS/MS parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	C18 Reversed-Phase, 50 x 2.1 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40 °C
Gradient Program	See Table 2

Table 2: LC Gradient Elution Program

Time (min)	% Mobile Phase B
0.00	30
0.50	30
2.50	95
3.50	95
3.60	30
4.50	30

Table 3: Mass Spectrometry Parameters

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition (Analyte)	Drospirenone: m/z 367.1 → 97.1
MRM Transition (IS)	Drospirenone-13C3: m/z 370.1 → 100.1
Collision Energy (CE)	Optimized for each transition (e.g., 25-35 eV)
Source Temperature	500 °C
IonSpray Voltage	5500 V

Protocols

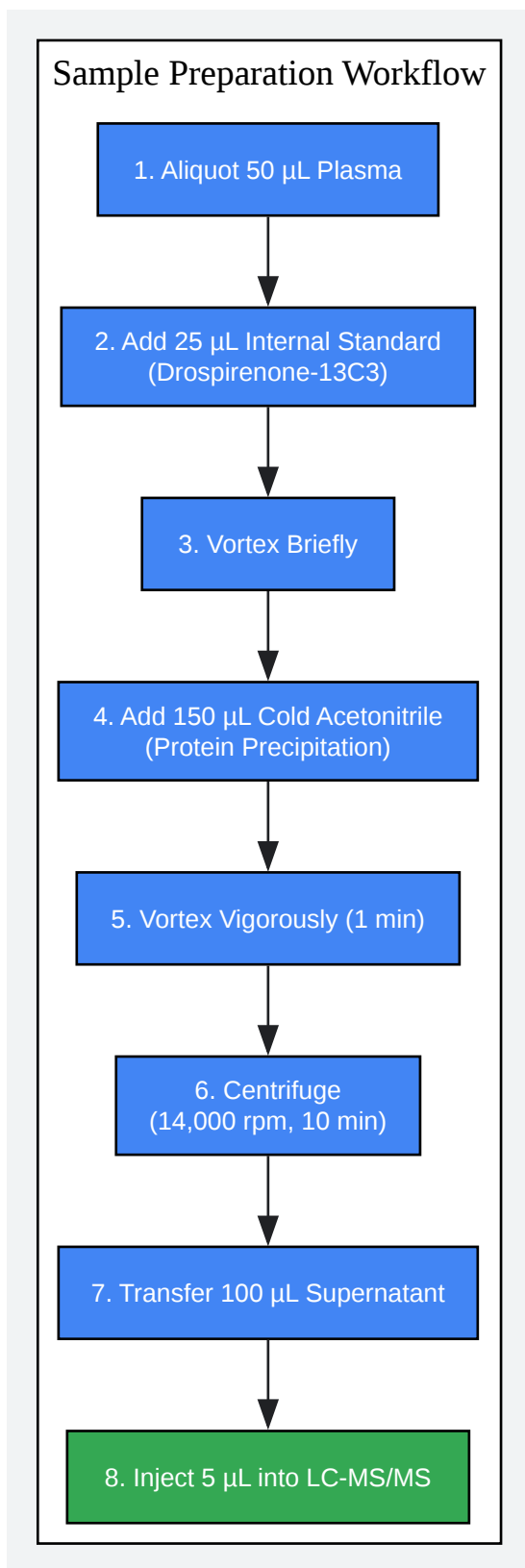
Protocol 1: Preparation of Standard and QC Solutions

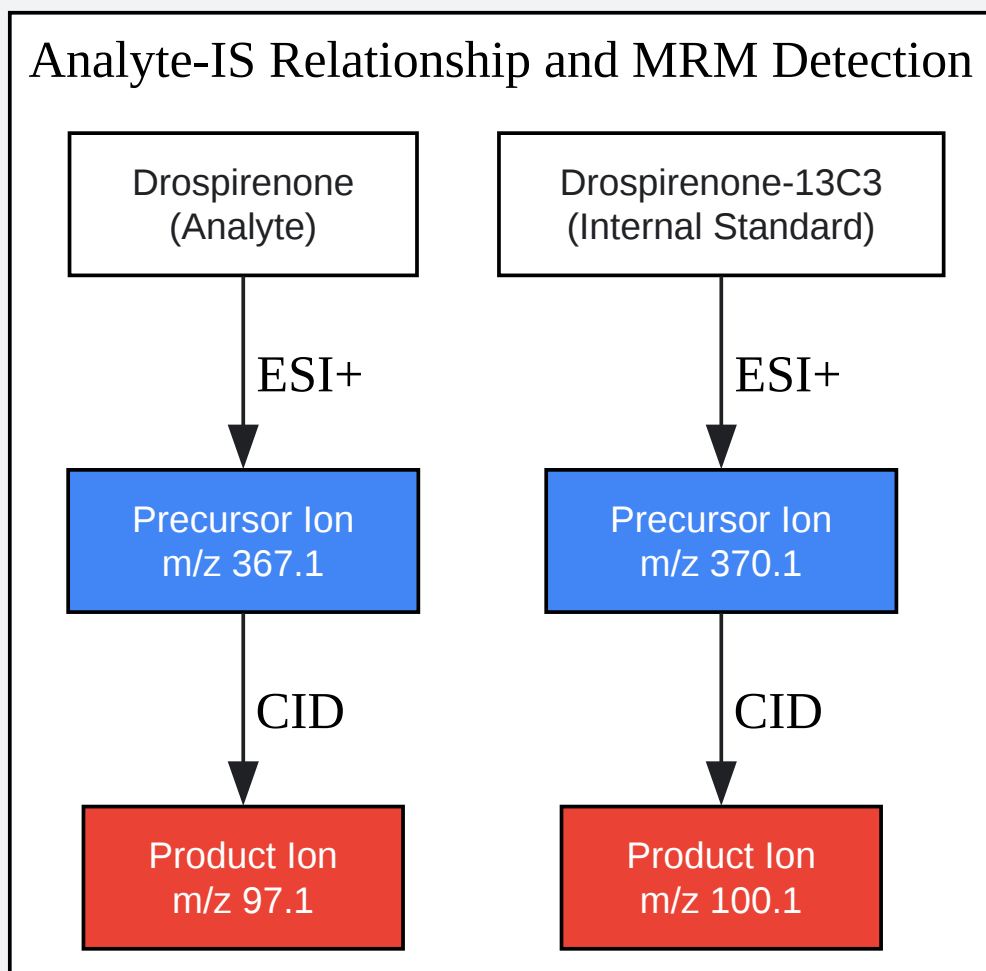
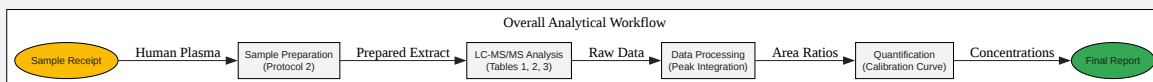
- Primary Stock Solutions (1 mg/mL):
 - Accurately weigh ~5 mg of Drospirenone and **Drospirenone-13C3** into separate 5 mL volumetric flasks.
 - Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These are the primary stocks.

- Working Standard Solutions:
 - Perform serial dilutions of the Drospirenone primary stock with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.
- Internal Standard (IS) Working Solution (100 ng/mL):
 - Dilute the **Drospirenone-13C3** primary stock with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
- Calibration Curve (CC) and Quality Control (QC) Samples:
 - Spike 47.5 µL of drug-free human plasma with 2.5 µL of the appropriate working standard solution to create CC and QC samples.
 - The final concentrations should span the desired linear range (e.g., 0.5 to 250 ng/mL).

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

- Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 25 µL of the IS Working Solution (100 ng/mL) to each tube (except for the blank matrix sample) and vortex briefly.
- Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
- Inject 5 µL into the LC-MS/MS system.





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